4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound with the molecular formula C26H28Br2F2N2S3. This compound is part of the benzo[c][1,2,5]thiadiazole family, known for its applications in organic electronics and photonics due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the thiophene derivatives. The hexylthiophene is brominated to form 5-bromo-4-hexylthiophene, which is then coupled with 5,6-difluorobenzo[c][1,2,5]thiadiazole under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of solvents like toluene and bases such as potassium carbonate, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in organic electronics .
Scientific Research Applications
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-accepting properties.
Fluorescent Sensors: The compound’s fluorescence properties make it suitable for use in sensors that detect various analytes.
Mechanism of Action
The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-accepting properties. The compound can facilitate charge transfer processes, making it an effective component in electronic devices. Its molecular targets include various electron-donating materials, and it participates in pathways involving electron transfer and energy conversion .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole: Similar in structure but contains selenium instead of sulfur.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Lacks the hexyl groups, resulting in different solubility and electronic properties.
Uniqueness
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and fluorine atoms, which enhance its electron-accepting capabilities and make it highly suitable for applications in organic electronics and photonics .
Properties
IUPAC Name |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Br2F2N2S3/c1-3-5-7-9-11-15-13-17(33-25(15)27)19-21(29)22(30)20(24-23(19)31-35-32-24)18-14-16(26(28)34-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNRSCLIAJISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Br2F2N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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